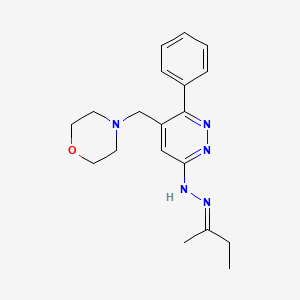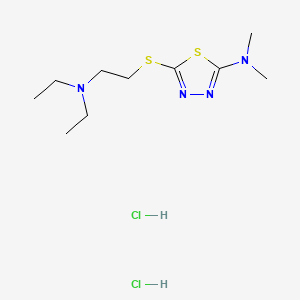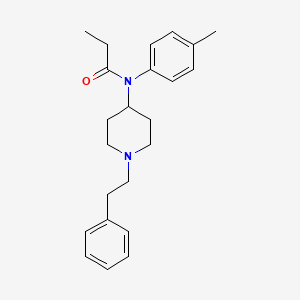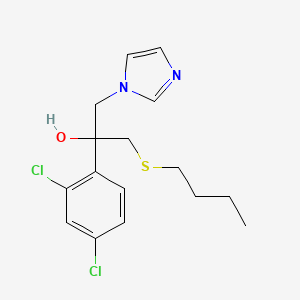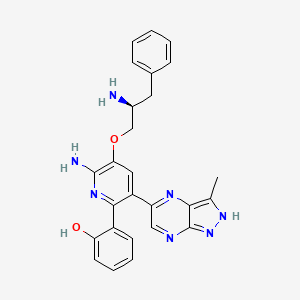
Phosphonic acid, (((3-(dimethylamino)propyl)imino)bis(methylene))bis-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride is a chemical compound with a complex structure that includes both amine and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride typically involves the reaction of dimethylamine with acrylonitrile, followed by subsequent reactions to introduce the phosphonomethyl groups. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction could produce simpler amine compounds .
Scientific Research Applications
3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethyl-1,3-propanediamine
- 3-Dimethylamino-1-propylamine
Uniqueness
What sets 3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride apart from similar compounds is its unique combination of amine and phosphonate groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and functionality .
Properties
CAS No. |
71113-21-8 |
|---|---|
Molecular Formula |
C7H21ClN2O6P2 |
Molecular Weight |
326.65 g/mol |
IUPAC Name |
[3-(dimethylamino)propyl-(phosphonomethyl)amino]methylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C7H20N2O6P2.ClH/c1-8(2)4-3-5-9(6-16(10,11)12)7-17(13,14)15;/h3-7H2,1-2H3,(H2,10,11,12)(H2,13,14,15);1H |
InChI Key |
AIDQRSDVVHQEEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CP(=O)(O)O)CP(=O)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



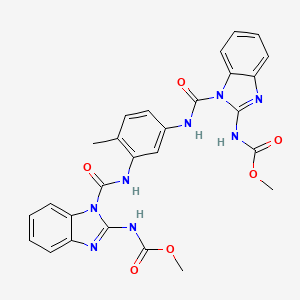
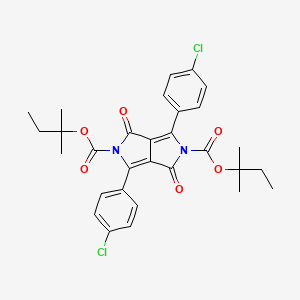
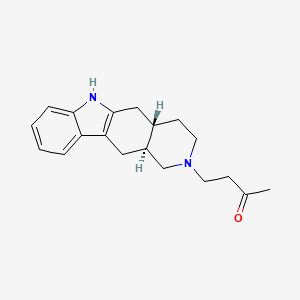

![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
